N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohepta[b]thiophene ring fused with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohepta[b]thiophene Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or by using carbamoyl chloride in the presence of a base.
Attachment of the Nitrofuran Moiety: This step involves the nitration of a furan ring followed by its coupling with the cyclohepta[b]thiophene intermediate through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their electronic properties.
Biology
Biologically, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety, which is known for its antibacterial activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. The carbamoyl group and the nitrofuran ring are both functional groups that can interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex ring structure and functional groups.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The carbamoyl group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-thienyl)-4-quinolinecarboxamide
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
What sets N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide apart is its specific combination of a cyclohepta[b]thiophene ring with a nitrofuran moiety, which imparts unique electronic properties and reactivity. This makes it particularly interesting for applications requiring specific redox behavior and molecular interactions.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c16-13(19)12-8-4-2-1-3-5-10(8)24-15(12)17-14(20)9-6-7-11(23-9)18(21)22/h6-7H,1-5H2,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYIRMNTQDZPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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